

# UNC2025 combination therapy validation

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

[Get Quote](#)

## UNC2025 Monotherapy Profile

| Property              | Description / Value                                                                                                     |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------|
| Primary Targets       | MER (IC <sub>50</sub> = <b>0.74 nM</b> ), FLT3 (IC <sub>50</sub> = <b>0.8 nM</b> ) [1]                                  |
| Secondary Targets     | AXL (IC <sub>50</sub> = <b>14 nM</b> ), Tyro3 (IC <sub>50</sub> = <b>17 nM</b> ) [1]                                    |
| Key Mechanism         | Inhibits phosphorylation of MER and FLT3, disrupting downstream survival/growth signals (e.g., STAT6, AKT, ERK1/2) [1]. |
| In Vivo Efficacy      | Dose-dependent reduction in tumor burden, significant increase in median survival in mouse xenograft models [1].        |
| In Vivo Dosing (Mice) | 30 mg/kg, administered orally twice daily [2].                                                                          |

## Experimental Protocols for Key Assays

The methodologies below are commonly used to generate the data supporting **UNC2025's** profile.

## Cell-Based Kinase Inhibition Assay

This protocol measures **UNC2025**'s ability to inhibit target kinase phosphorylation in cells [1].

- **Cell Lines:** 697 B-ALL cells (for MER); Molm-14 AML cells (for FLT3-ITD).
- **Procedure:**
  - Culture cells and treat with a dose range of **UNC2025** or vehicle control for **1 hour**.
  - Stimulate cells with **120  $\mu$ M pervanadate** for 3 minutes before collection to enhance phosphorylation signals.
  - Prepare cell lysates and **immunoprecipitate** the target kinase (MER or FLT3) using a specific antibody.
  - Analyze immunoprecipitates by **Western blot**.
  - Detect phosphorylated and total kinase levels using specific antibodies.
  - Quantify band intensity (e.g., with ImageJ) and calculate  $IC_{50}$  values via nonlinear regression.

## In Vivo Pharmacokinetics and Efficacy Study

This describes a common in vivo model for evaluating **UNC2025** [2] [1].

- **Animal Model:** Mice bearing xenograft tumors.
- **Dosing:** **UNC2025** is administered **orally** at 30 mg/kg, **twice daily**, due to its short half-life [2].
- **Efficacy Metrics:**
  - **Tumor Burden:** Measured over time and compared to vehicle-treated controls.
  - **Survival:** Median survival days are recorded for treated versus control groups.
- **Pharmacodynamic Analysis:**
  - At the end of the study, analyze bone marrow or tumor samples for **phospho-MER** levels to confirm target engagement [1].

## Visualizing **UNC2025**'s Mechanism of Action

The following diagram illustrates the primary signaling pathway inhibited by **UNC2025** and the logical flow of the key experimental protocol described above.

## UNC2025 Inhibits MER/FLT3 Signaling Pathway



Click to download full resolution via product page

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - UNC HCl | FLT3 inhibitor | MER Inhibitor | MER/FLT3 dual inhibitor 2025 [invivochem.com]

2. In vivo treatment with UNC2025 [bio-protocol.org]

To cite this document: Smolecule. [UNC2025 combination therapy validation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-combination-therapy-validation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)